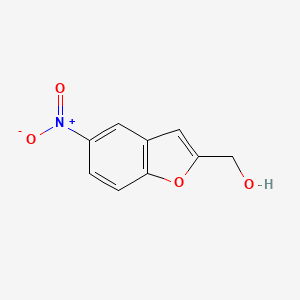

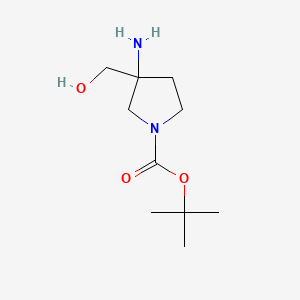

2-(4-Ethylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-Ethylphenoxy)aniline is a chemical entity that can be associated with various research areas, including organic synthesis, material science, and pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, characterization, and applications, which can be informative for understanding the broader context of similar organic compounds.

Synthesis Analysis

The synthesis of organic compounds with specific functional groups is a common theme in the provided papers. For instance, the electrochemical synthesis of a novel polymer based on a derivative of aniline is described, highlighting the importance of controlled synthesis conditions to achieve desired properties for applications such as dye-sensitized solar cells . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction is reported, emphasizing high yield and environmental considerations .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their properties and applications. The structural characterization of synthesized compounds is often performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). For example, the structure of a synthesized monomer was confirmed using IR, GC-MS, and 1H NMR spectroscopies . Additionally, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray crystallography and further analyzed using theoretical methods .

Chemical Reactions Analysis

The reactivity of aniline derivatives is a subject of interest due to their potential applications. The papers discuss various chemical reactions, such as the synthesis of metal complexes with Schiff base ligands involving coordination through oxygen and nitrogen atoms . The electrochemical behavior of polymers derived from aniline compounds is also studied, providing insights into the redox properties and the influence of counterions on the electrochemical response .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure and the presence of substituents. The papers describe the characterization of these properties using spectroscopic and electrochemical techniques. For instance, the spectroelectrochemical response of poly (2-ethyl aniline) is compared with that of polyaniline, revealing differences in structure and morphology depending on the counterions used . The photovoltaic experiments with polymer composites also demonstrate the impact of molecular design on energy conversion efficiency .

科学的研究の応用

Spectroscopic and Theoretical Studies

- 2-(4-Ethylphenoxy)aniline and its derivatives have been a subject of spectroscopic and theoretical studies. In a study by Finazzi et al. (2003), infrared spectroscopic studies and density functional calculations were conducted on N-(2-phenoxyethyl)aniline and its derivatives. This research provided insights into the vibrational, geometrical, and electronic properties of these compounds, including their conformations and vibrational behavior at different temperatures. These studies are crucial for understanding the fundamental properties of these compounds (Finazzi et al., 2003).

Synthesis and Characterization Studies

- The synthesis and characterization of related compounds have also been explored. Wen Zi-qiang (2007) reported on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, showcasing the methodologies and conditions for synthesizing such compounds. This research highlights the chemical processes and conditions necessary for the synthesis of complex aniline derivatives (Wen Zi-qiang, 2007).

Catalytic Oxidation Studies

- Studies on the catalytic oxidation of phenolic and aniline compounds have been conducted using nanoparticles. Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles to study the removal of phenol and aniline from aqueous solutions. This research contributes to understanding how nanotechnology can be applied in the catalytic degradation of organic pollutants, including aniline derivatives (Zhang et al., 2009).

Photo-Smiles Rearrangement Studies

- Photo-Smiles rearrangement of N-[2-(4-nitrophenoxy)ethyl]aniline and its homologues has been explored by Yokoyama et al. (1982). This study focused on the impact of the alkoxyl substituent on the reactive position in photo-substitution processes. Understanding such rearrangements is vital for the development of photo-responsive materials and chemical synthesis (Yokoyama et al., 1982).

特性

IUPAC Name |

2-(4-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUXKMUULIWYSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)